molecular formula C13H14N6O2 B11131512 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde

4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde

Cat. No.: B11131512
M. Wt: 286.29 g/mol
InChI Key: BYIQNXONEOIHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde is an organic compound that features a tetrazole ring, a benzoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with piperazine and subsequent formylation to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological targets. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-tetrazol-1-yl)benzoyl]-1-piperazinecarbaldehyde is unique due to the combination of the tetrazole ring, benzoyl group, piperazine ring, and aldehyde group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N6O2

Molecular Weight

286.29 g/mol

IUPAC Name

4-[4-(tetrazol-1-yl)benzoyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H14N6O2/c20-10-17-5-7-18(8-6-17)13(21)11-1-3-12(4-2-11)19-9-14-15-16-19/h1-4,9-10H,5-8H2

InChI Key

BYIQNXONEOIHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.